Home > Products > Screening Compounds P98498 > 2'-Iodospiperone
2'-Iodospiperone - 103445-60-9

2'-Iodospiperone

Catalog Number: EVT-1165154
CAS Number: 103445-60-9
Molecular Formula: C23H25FIN3O2
Molecular Weight: 521.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2'-Iodospiperone involves the iodination of spiperone, a known dopamine antagonist. The typical synthetic route includes the following steps:

  1. Iodination: Spiperone is reacted with iodine monochloride (ICl) in the presence of an oxidizing agent such as sodium hypochlorite (NaOCl). This step introduces an iodine atom at the 2' position of the spiperone molecule.
  2. Purification: After the iodination reaction, the mixture is purified using chromatographic techniques to isolate 2'-Iodospiperone from any unreacted materials and by-products. Common methods include high-performance liquid chromatography (HPLC) or silica gel column chromatography.
  3. Industrial Production: For large-scale synthesis, automated systems are often employed to maintain consistent reaction conditions, which enhances yield and purity. The control over parameters such as temperature, reaction time, and concentrations is critical for optimizing production efficiency .
Molecular Structure Analysis

The molecular structure of 2'-Iodospiperone can be described as follows:

  • Molecular Formula: C20H22IClN2O2
  • Molecular Weight: Approximately 404.76 g/mol
  • Structure: The compound features a butyrophenone backbone with an iodine atom substituted at the 2' position of the piperidine ring. This structural modification significantly influences its binding properties to dopamine receptors.

Structural Data

  • Bonding: The presence of the iodine atom increases lipophilicity, which aids in receptor binding.
  • 3D Configuration: Computational modeling studies can provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

2'-Iodospiperone is involved in several chemical reactions:

  1. Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents for substitution include sodium azide or potassium cyanide.
  2. Oxidation and Reduction: Although less common, 2'-Iodospiperone can undergo oxidation reactions using agents like potassium permanganate, leading to various iodinated derivatives.
  3. Reaction Conditions: Typical conditions for substitution reactions may involve heating and specific solvent systems to facilitate nucleophilic attack on the iodine atom .

Major Products

  • Substitution products vary based on the nucleophile used.
  • Oxidation products may include derivatives with altered functional groups that could potentially exhibit different pharmacological activities.
Mechanism of Action

The mechanism of action of 2'-Iodospiperone primarily involves its interaction with dopamine D2 receptors located in the brain. Upon binding to these receptors, 2'-Iodospiperone inhibits adenylate cyclase activity, which subsequently reduces cyclic adenosine monophosphate levels within cells. This action activates a phosphatidylinositol-calcium second messenger system that influences intracellular calcium release and affects neurotransmitter release and metabolism—particularly impacting dopamine and serotonin signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be protected from light to prevent degradation.
  • Reactivity: Reacts with strong nucleophiles during substitution reactions.

Relevant Data

  • Melting Point: Specific values may vary based on purity but generally falls within a defined range for similar compounds.
  • Log P (Partition Coefficient): Indicates lipophilicity which influences its pharmacokinetic properties .
Applications

The primary applications of 2'-Iodospiperone are in medical imaging and research:

  1. SPECT Imaging: It is widely used for imaging dopamine D2 receptors in both clinical settings and research studies involving neurological disorders such as schizophrenia and Parkinson's disease.
  2. Pharmacological Research: Researchers utilize 2'-Iodospiperone to study receptor binding dynamics and pharmacokinetics related to dopamine signaling pathways.
  3. Clinical Diagnostics: Its ability to visualize receptor activity helps in diagnosing various neuropsychiatric conditions by providing insights into dopaminergic dysfunctions .
Introduction to 2'-Iodospiperone in Neurochemical Research

2'-Iodospiperone represents a significant advancement in the development of radiolabeled compounds for investigating the dopaminergic system. Its introduction enabled researchers to probe dopamine D2 receptor distribution and density in vivo using single-photon emission computed tomography (SPECT), providing critical insights into neurochemical pathways underlying neurological and psychiatric disorders. The compound emerged during a period of intensified exploration into neurotransmitter receptor systems, facilitated by growing interdisciplinary collaborations between chemists, pharmacologists, and imaging specialists [1]. Neurochemical research journals, including the Journal of Neurochemistry and Neurochemical Research, have documented the evolution of such radiotracers, highlighting their transformative role in translating biochemical knowledge into clinical neuroscience applications [6].

Historical Development of Radioligands for Dopamine Receptor Imaging

The development of dopamine receptor radioligands unfolded through distinct phases:

  • Pre-radiotracer Era (1950s-1960s): Neurochemistry established itself as a discipline with foundational work characterizing neurotransmitter pathways. During this period, techniques were limited to in vitro binding assays and post-mortem tissue analysis, restricting understanding of receptor dynamics in living systems [1].
  • First-Generation Tracers (1970s-1980s): Researchers exploited neuroleptic drugs' affinity for dopamine receptors. Spiperone—a potent butyrophenone antipsychotic—became a template for radiolabeling due to its high D2 receptor specificity. Initial efforts focused on tritium and carbon-14 labels for autoradiography, but these emitted low-energy radiation unsuitable for human imaging [2].
  • Radioiodination Breakthrough: The substitution of hydrogen with iodine-123 at the 2' position of spiperone created 2'-Iodospiperone, combining high specific activity with optimal gamma-ray emissions (159 keV) for clinical SPECT systems. This innovation aligned with the International Society for Neurochemistry's mission to foster global methodological advances in neurotransmitter research [1] [2].

Table: Evolution of Dopamine D2 Receptor Radioligands

GenerationRepresentative TracersIsotopePrimary Imaging ModalityLimitations
First[³H]SpiperoneTritiumAutoradiographyNot translatable to living humans
Second[¹¹C]RacloprideCarbon-11Positron Emission TomographyShort half-life (20 minutes)
Second2'-IodospiperoneIodine-123Single-Photon Emission Computed TomographyModerate background signal in cortex
Third[¹²³I]IodobenzamideIodine-123Single-Photon Emission Computed TomographyImproved striatum-to-background ratio

Structural and Functional Significance of 2'-Iodospiperone as a Dopamine D2 Receptor Antagonist

Molecular Architecture: 2'-Iodospiperone (chemical name: 2'-iodo-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) retains spiperone's core structure while incorporating iodine at the 2' position of the phenyl ring. This modification preserves nanomolar affinity for dopamine D2 receptors (Kd ≈ 0.1–0.4 nM) due to:

  • Stereoelectronic Compatibility: The iodine atom's size and electron-withdrawing properties minimally perturb spiperone's binding conformation within the orthosteric site of the dopamine D2 receptor [8].
  • Receptor Interaction Stability: Molecular docking simulations reveal that 2'-Iodospiperone forms hydrogen bonds with Asp114³·³² in transmembrane helix 3 and hydrophobic interactions with Phe389⁶·⁵²—key residues in the dopamine D2 receptor's ligand-binding pocket [8].

Functional Pharmacology: As an antagonist, 2'-Iodospiperone inhibits dopamine-stimulated guanine nucleotide exchange in Gαi/o proteins, effectively blocking downstream signaling. In vivo studies in humans demonstrate rapid brain uptake (peak at 10–20 minutes post-injection) with sustained binding in dopamine D2 receptor-rich regions:

Table: Kinetic Profile of 2'-Iodospiperone in Human Brain

Brain RegionTime to Peak Uptake (minutes)Washout Half-life (hours)Basal Ganglia-to-Frontal Cortex Ratio (4 hours)
Basal Ganglia15–20>6.08.2 ± 1.5 (age-dependent)
Frontal Cortex10–151.5Reference region
Cerebellum10–151.80.9 ± 0.3

Data derived from SPECT imaging in 12 normal subjects showed stable basal ganglia binding for 2 hours post-injection, followed by gradual washout. The increasing basal ganglia-to-frontal cortex ratio over time (plateauing at 2–4 hours) provides a quantifiable measure of dopamine D2 receptor availability. This binding pattern confirmed the tracer's specificity, though researchers noted relatively higher background signal in cortical areas compared to later-developed compounds like epidepride [2].

Role of Radiolabeled Compounds in Modern Neuroimaging Modalities

Radiolabeled compounds like 2'-Iodospiperone bridged neurochemistry with clinical neurology by enabling non-invasive receptor quantification:

  • SPECT Imaging Advancements:
  • Technical Implementation: 2'-Iodospiperone imaging employed rotating gamma cameras to capture γ-rays from iodine-123 decay. Reconstruction algorithms converted projection data into transaxial slices depicting dopamine D2 receptor density [2].
  • Physiological Validation: Studies demonstrated age-dependent reductions in basal ganglia binding ratios (approximately 6–8% per decade), correlating with post-mortem data on dopamine D2 receptor loss. This established the tracer's validity for studying neurodegenerative conditions [2].
  • Comparative Modality Analysis:
  • Advantages over PET: While positron emission tomography offered superior resolution, iodine-123's longer half-life (13 hours) versus carbon-11 (20 minutes) allowed wider distribution to facilities without on-site cyclotrons.
  • Complementary Techniques: Magnetic resonance imaging provided structural context for SPECT's functional data, permitting anatomical localization of receptor deficits in disorders like Parkinson's disease. This multimodal approach became standard in neuroimaging protocols [3] [9].
  • Therapeutic Decision Support: Neuroimaging with 2'-Iodospiperone contributed to:
  • Differentiating Parkinsonian syndromes (idiopathic Parkinson's vs. multiple system atrophy) based on striatal dopamine D2 receptor integrity
  • Evaluating antipsychotic drug occupancy in schizophrenia management
  • Investigating receptor plasticity in substance use disorders [4]

Despite being superseded by third-generation ligands with improved signal-to-noise ratios, 2'-Iodospiperone's development demonstrated the feasibility of receptor imaging in clinical populations. It laid groundwork for current neurochemical investigations utilizing advanced compounds targeting diverse receptor systems including serotonin, opioid, and cholinergic receptors [1] [3].

Properties

CAS Number

103445-60-9

Product Name

2'-Iodospiperone

IUPAC Name

8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C23H25FIN3O2

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30)

InChI Key

WNZBTQBAZJTZST-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I

Synonyms

2'-iodospiperone
2'-ISP

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.